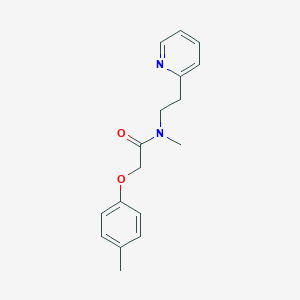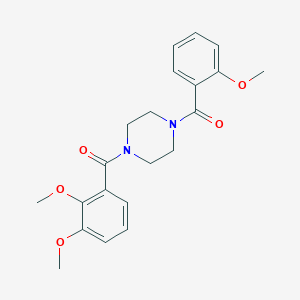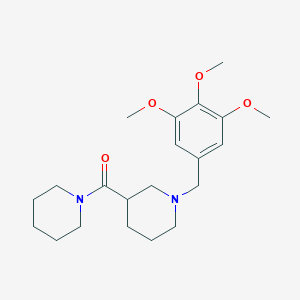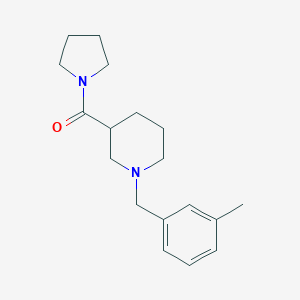![molecular formula C24H31FN2O3 B247367 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide, commonly known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is believed to act by modulating the activity of various molecular targets in the cell. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and induce apoptosis by activating the caspase pathway. Moreover, it has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the pathogenesis of neurological disorders.
Biochemical and physiological effects:
Compound X has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell growth. Moreover, it has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, compound X has shown promising results in the treatment of neurological disorders by modulating the activity of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using compound X in lab experiments include its potent anti-cancer and anti-inflammatory activity, as well as its potential therapeutic applications in various neurological disorders. However, the limitations include its relatively high cost of synthesis and the lack of clinical data on its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on compound X. Firstly, there is a need for further preclinical studies to investigate its safety and efficacy in animal models. Secondly, there is a need for clinical trials to investigate its potential therapeutic applications in humans. Thirdly, there is a need for the development of more efficient and cost-effective synthesis methods to make the compound more accessible for research purposes. Finally, there is a need for the identification of more specific molecular targets of compound X to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, compound X is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has shown promising results in preclinical studies for its anti-cancer, anti-inflammatory, and neurological effects. However, further research is needed to investigate its safety and efficacy in humans and to develop more efficient synthesis methods. The identification of more specific molecular targets of compound X will also help in better understanding its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of compound X involves the reaction of 3,4-dimethoxyphenethylamine with 3-fluorobenzylchloride in the presence of a base to form an intermediate. The intermediate is then treated with N-methylpiperidinecarboxylic acid chloride to obtain N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide. The purity and yield of the final product can be improved by using different purification techniques.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that compound X has potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, it has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, compound X has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating the activity of neurotransmitters.
Eigenschaften
Produktname |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide |
|---|---|
Molekularformel |
C24H31FN2O3 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C24H31FN2O3/c1-26(13-11-18-9-10-22(29-2)23(15-18)30-3)24(28)20-7-5-12-27(17-20)16-19-6-4-8-21(25)14-19/h4,6,8-10,14-15,20H,5,7,11-13,16-17H2,1-3H3 |
InChI-Schlüssel |
KRUXPENPUGDVMQ-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)F |
Kanonische SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)

![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)

![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)

![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)